![molecular formula C24H23F3N4O2 B6584840 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 1115923-13-1](/img/structure/B6584840.png)
1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23F3N4O2 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is 456.17731048 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Compound 6f inhibits EGFR kinase at a concentration of 2.05 µM . It binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib . This inhibition makes it a promising candidate for targeted cancer therapy .
- Among all synthesized compounds, 6f demonstrated the most potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . This suggests its potential as an effective agent against non-small lung tumors .
- Compound 6f induced apoptosis in cancer cells, as confirmed by DAPI staining and phase contrast microscopy . Additionally, FACS analysis using Annexin-V-FITC and propidium iodide (PI) labeling further validated its ability to trigger apoptosis .
- Compound 6f exhibited potent in vitro antitumor activities against the A549 cell line. This finding encourages further research in other cancer cell lines and animal studies .
- While not directly related to Compound 6f , another compound called Torin2 has been discovered as a potent, selective, and orally available mTOR inhibitor for cancer treatment. This highlights the broader interest in developing kinase inhibitors for cancer therapy .
- Although not a direct application, a related compound with a pyridine-4-yl moiety has been used in the synthesis of metal-organic frameworks (MOFs) . These MOFs have interesting properties and applications in areas such as gas storage, catalysis, and drug delivery .
EGFR Kinase Inhibition
Antiproliferative Activity Against A549 Cancer Cells
Apoptosis Induction
Antitumor Activities in Human Non-Small Lung Tumor Cells
mTOR Inhibition for Cancer Treatment
Metal-Organic Frameworks (MOFs)
Propiedades
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-4-5-17(13-19)15-28-23(32)18-9-11-31(12-10-18)21-14-22(30-16-29-21)33-20-7-2-1-3-8-20/h1-8,13-14,16,18H,9-12,15H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCKMOPTMBYSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.